

Spectroscopic Analysis of 2-Bromopyrazine: A Comparative Guide for Structural Confirmation

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Compound of Interest

Compound Name: **2-Bromopyrazine**

Cat. No.: **B1269915**

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This guide provides a comprehensive comparison of the spectroscopic data for **2-Bromopyrazine** against potential precursors and isomers, such as 2-Aminopyrazine and 2-Bromopyridine. It is intended for researchers, scientists, and drug development professionals to facilitate the unambiguous structural confirmation of the target molecule. The guide outlines key differences in Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and provides standardized protocols for these analytical techniques.

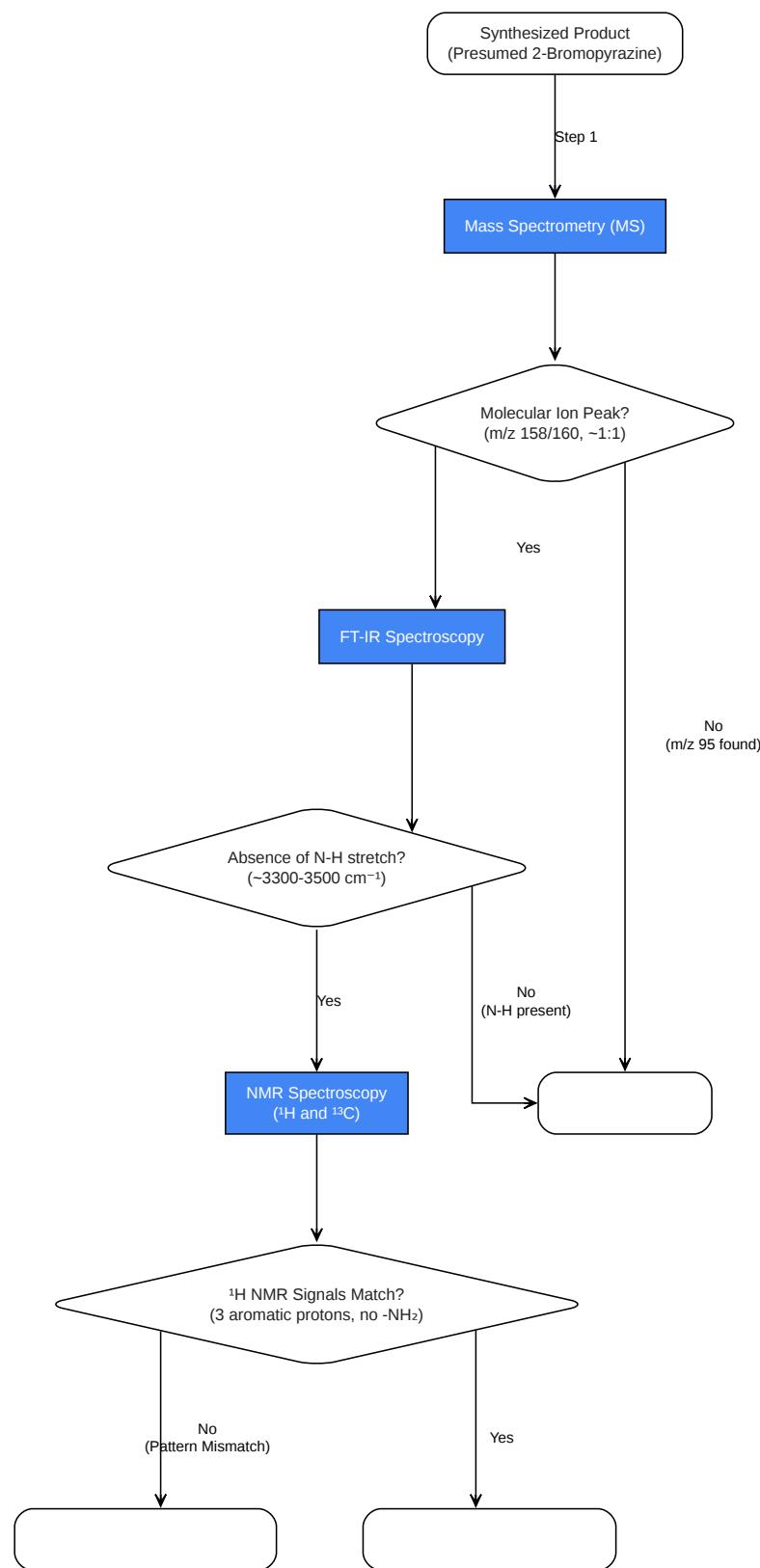
Comparative Spectroscopic Data

The following table summarizes the key spectroscopic data for **2-Bromopyrazine** and its common alternatives. These values are critical for distinguishing the final product from starting materials or potential byproducts.

Spectroscopic Technique	2-Bromopyrazine	2-Aminopyrazine	2-Bromopyridine
¹ H NMR (CDCl ₃ , δ in ppm)	~8.55 (s, 1H), ~8.40 (s, 1H), ~8.30 (s, 1H)	~8.05 (s, 1H), ~7.85 (d, 1H), ~7.75 (d, 1H), ~4.6 (br s, 2H, -NH ₂)	~8.35 (d, 1H), ~7.55 (t, 1H), ~7.48 (d, 1H), ~7.25 (t, 1H)[1][2][3]
¹³ C NMR (CDCl ₃ , δ in ppm)	~148.5, ~146.0, ~144.5, ~142.0	~155.0, ~142.5, ~135.0, ~133.0	~150.3, ~142.4, ~138.6, ~128.4, ~122.8[2][4][5]
FT-IR (cm ⁻¹)	C-H stretch (aromatic): ~3050-3100C=N stretch: ~1550-1580C-Br stretch: ~600-700	N-H stretch: ~3300-3500 (two bands)C-H stretch (aromatic): ~3000-3100N-H bend: ~1600-1650C=N stretch: ~1550-1590	C-H stretch (aromatic): ~3000-3100C=N stretch: ~1570-1590C-Br stretch: ~650-750[6]
Mass Spec. (EI, m/z)	M ⁺ : 158/160 (1:1 ratio, Br isotopes)Fragment: 79 (loss of Br)	M ⁺ : 95Fragment: 68 (loss of HCN)[1]	M ⁺ : 157/159 (1:1 ratio, Br isotopes)Fragment: 78 (loss of Br)[8]

Experimental Workflow for Structural Confirmation

The following diagram illustrates the logical workflow for the spectroscopic analysis and confirmation of the **2-Bromopyrazine** product structure.



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Caption: Workflow for the spectroscopic confirmation of **2-Bromopyrazine**.

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are generalized and may require optimization based on the specific instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of deuterated chloroform (CDCl_3) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) to serve as an internal standard (δ 0.00 ppm).
- Instrumentation: A 300 MHz or higher field NMR spectrometer.
- ^1H NMR Acquisition:
 - Tune and shim the spectrometer for the sample.
 - Acquire the spectrum using a standard pulse sequence (e.g., zg30).
 - Use a sufficient number of scans (typically 16-32) to achieve an adequate signal-to-noise ratio.
 - Process the data by applying Fourier transformation, phase correction, and baseline correction.
- ^{13}C NMR Acquisition:
 - Acquire the spectrum using a proton-decoupled pulse sequence.
 - A greater number of scans will be required compared to ^1H NMR to achieve a good signal-to-noise ratio due to the low natural abundance of ^{13}C .
 - Process the data similarly to the ^1H NMR spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- Sample Preparation (Attenuated Total Reflectance - ATR): Place a small quantity of the liquid or solid sample directly onto the ATR crystal. Ensure firm and even contact.

- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
- Data Acquisition:
 - Record a background spectrum of the clean, empty ATR crystal.
 - Record the sample spectrum over a range of 4000-400 cm^{-1} .
 - Co-add 16-32 scans to improve the signal-to-noise ratio.
 - Perform a background subtraction on the resulting spectrum.

Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a volatile organic solvent such as methanol or acetonitrile.
- Instrumentation: A mass spectrometer, for instance, a Gas Chromatography-Mass Spectrometer (GC-MS) or a system with a direct infusion electrospray ionization (ESI) or electron impact (EI) source.
- Data Acquisition (Electron Impact - EI):
 - Introduce the sample into the ion source.
 - Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-300).
 - Analyze the resulting spectrum for the molecular ion peak (M^+) and characteristic fragmentation patterns. Pay close attention to the isotopic pattern of bromine (^{79}Br and ^{81}Br), which should appear as two peaks of nearly equal intensity separated by 2 m/z units.^[8]

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